6-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(2-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(2-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced via the reaction of a thiourea derivative with a halogenated carboxylic acid.
Coupling Reactions: The indole and thiazolidinone intermediates are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(2-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests it may have activity against certain diseases, and it can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(2-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(2-anilino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
- 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(2-methylphenylamino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
Uniqueness
The uniqueness of 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(2-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure imparts distinct chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C26H25N3O5S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
6-[(5Z)-5-[1-[2-(2-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C26H25N3O5S2/c1-16-9-4-6-11-18(16)27-20(30)15-29-19-12-7-5-10-17(19)22(24(29)33)23-25(34)28(26(35)36-23)14-8-2-3-13-21(31)32/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,27,30)(H,31,32)/b23-22- |
InChI Key |
BRKKGGBWSHDEDH-FCQUAONHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O |
Origin of Product |
United States |
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